molecular formula C8H16Cl2N4O B13512847 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B13512847
M. Wt: 255.14 g/mol
InChI Key: LQGYDXLZCRASIK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 3-methyl-1,2,4-oxadiazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

3-methyl-5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-12(2)4-3-9-7;;/h7,9H,3-5H2,1-2H3;2*1H

InChI Key

LQGYDXLZCRASIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CN(CCN2)C.Cl.Cl

Origin of Product

United States

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